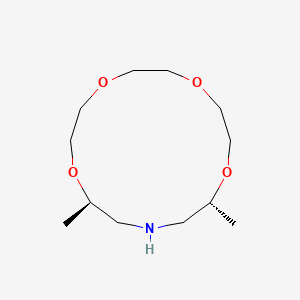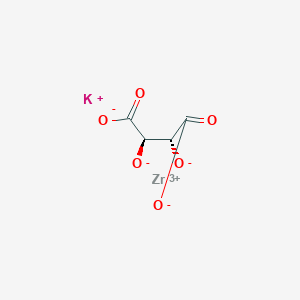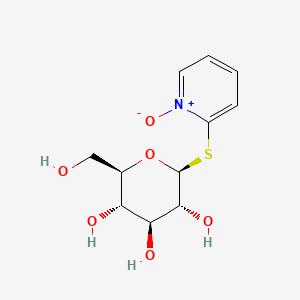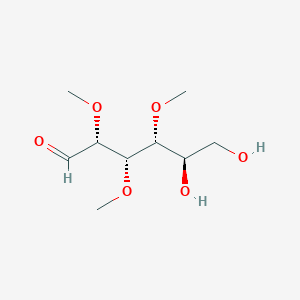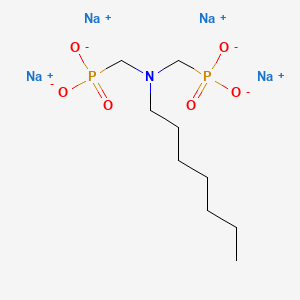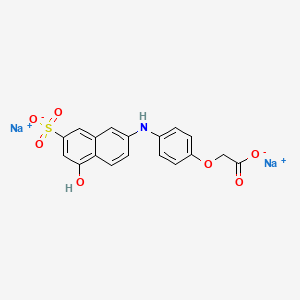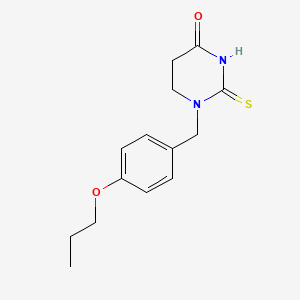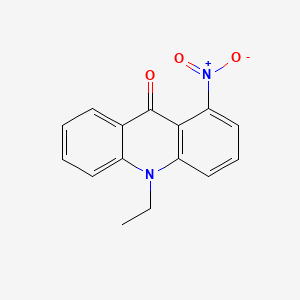
9(10H)-Acridinone, 10-ethyl-1-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Acridinone, 10-ethyl-1-nitro-: is a chemical compound belonging to the acridinone family. Acridinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features an ethyl group at the 10th position and a nitro group at the 1st position, which may influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinone, 10-ethyl-1-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 10-ethylacridinone, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization or chromatography is essential to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in 9(10H)-Acridinone, 10-ethyl-1-nitro- can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted acridinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9(10H)-Acridinone, 10-ethyl-1-nitro- is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound’s biological activity is of interest in the field of biochemistry. It may interact with biological macromolecules, influencing cellular processes and pathways.
Medicine
In medicinal chemistry, derivatives of acridinone are explored for their potential therapeutic properties. This compound may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, 9(10H)-Acridinone, 10-ethyl-1-nitro- can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 9(10H)-Acridinone, 10-ethyl-1-nitro- involves its interaction with molecular targets such as enzymes or receptors. The nitro group may participate in redox reactions, influencing the compound’s biological activity. The ethyl group can affect the compound’s lipophilicity, impacting its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9(10H)-Acridinone, 10-methyl-1-nitro-
- 9(10H)-Acridinone, 10-ethyl-2-nitro-
- 9(10H)-Acridinone, 10-ethyl-1-amino-
Uniqueness
Compared to similar compounds, 9(10H)-Acridinone, 10-ethyl-1-nitro- stands out due to the specific positioning of the nitro and ethyl groups. This unique arrangement can influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
148902-84-5 |
|---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
10-ethyl-1-nitroacridin-9-one |
InChI |
InChI=1S/C15H12N2O3/c1-2-16-11-7-4-3-6-10(11)15(18)14-12(16)8-5-9-13(14)17(19)20/h3-9H,2H2,1H3 |
InChI-Schlüssel |
IJJPVNXQCPGJRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



